molecular formula C6H8Cl2O3 B132698 3,3-Dichloro-2-formoxytetrahydropyran CAS No. 141942-53-2

3,3-Dichloro-2-formoxytetrahydropyran

Cat. No.: B132698
CAS No.: 141942-53-2
M. Wt: 199.03 g/mol
InChI Key: RJZSBBQFYWZFDG-UHFFFAOYSA-N
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Description

3,3-Dichloro-2-formoxytetrahydropyran is an organic compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 g/mol. This compound is characterized by the presence of a formate ester group attached to a 3,3-dichlorooxan-2-yl moiety. It is a colorless, volatile liquid that degrades in moist air .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-2-formoxytetrahydropyran typically involves the reaction of 3,3-dichlorooxan-2-ol with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2-formoxytetrahydropyran undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dichlorooxan-2-ol and formic acid.

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonate esters, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form chlorinated alcohols.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Amines: For the formation of carbamates.

    Alcohols: For the formation of carbonate esters.

    Bases: Such as sodium hydroxide or potassium hydroxide to neutralize the reaction mixture.

Major Products Formed

The major products formed from the reactions of this compound include:

    Carbamates: When reacted with amines.

    Carbonate Esters: When reacted with alcohols.

    Formic Acid and 3,3-Dichlorooxan-2-ol: Upon hydrolysis.

Scientific Research Applications

3,3-Dichloro-2-formoxytetrahydropyran has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and carbamates.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2-formoxytetrahydropyran involves its interaction with nucleophiles, leading to the formation of various esters and carbamates. The molecular targets include hydroxyl and amino groups present in the reactants. The pathways involved in its reactions typically follow nucleophilic substitution mechanisms, where the formate group is replaced by the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Methyl Chloroformate: Similar in structure but with a methyl group instead of the 3,3-dichlorooxan-2-yl moiety.

    Ethyl Formate: Contains an ethyl group instead of the 3,3-dichlorooxan-2-yl moiety.

    Benzyl Chloroformate: Contains a benzyl group instead of the 3,3-dichlorooxan-2-yl moiety.

Uniqueness

3,3-Dichloro-2-formoxytetrahydropyran is unique due to the presence of the 3,3-dichlorooxan-2-yl group, which imparts distinct chemical properties and reactivity compared to other formate esters. This uniqueness makes it valuable in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

(3,3-dichlorooxan-2-yl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O3/c7-6(8)2-1-3-10-5(6)11-4-9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZSBBQFYWZFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)OC=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369250
Record name (3,3-dichlorooxan-2-yl) formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141942-53-2
Record name (3,3-dichlorooxan-2-yl) formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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